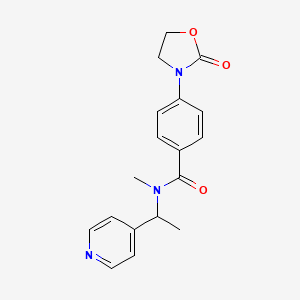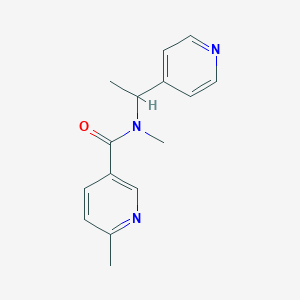
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide, also known as MO-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide exerts its therapeutic effects by targeting specific molecular pathways in cells. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a crucial role in regulating gene expression. N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide also interacts with specific proteins, such as the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide induces apoptosis and cell cycle arrest by regulating the expression of specific genes involved in these processes. In neurodegenerative diseases, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide reduces oxidative stress and inflammation by regulating the activity of specific enzymes and proteins. Inflammation is a critical factor in many diseases, and N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and specificity for certain molecular targets. However, there are also some limitations to using N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide in lab experiments. For example, its solubility in water is limited, which can make it challenging to use in certain assays. Additionally, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide. One area of interest is the development of novel N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide's therapeutic effects in different diseases.
合成法
The synthesis of N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide involves the reaction between N-methyl-4-aminobenzamide and 2-chloro-1-(pyridin-4-yl)ethanone, followed by the addition of oxazolidinone. The resulting compound is then purified through column chromatography, yielding N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide as a white solid with a purity of over 95%.
科学的研究の応用
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a critical factor in many diseases, and N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(14-7-9-19-10-8-14)20(2)17(22)15-3-5-16(6-4-15)21-11-12-24-18(21)23/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNVTYAVFGQINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2=CC=C(C=C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)

![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)


![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
